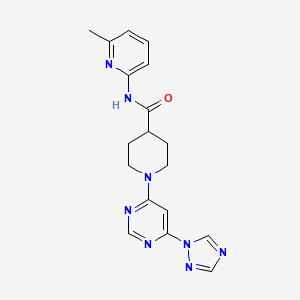

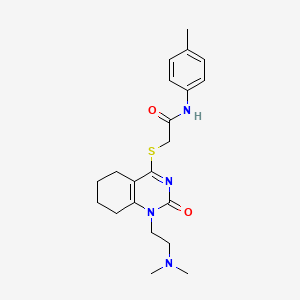

![molecular formula C11H18FN3O B2823009 {[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820574-00-2](/img/structure/B2823009.png)

{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine” is a chemical compound with the CAS number 1820576-20-2 . It has a molecular weight of 213.25 and a molecular formula of C10H16FN3O .

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a fluorine atom, a pyrrolidine ring, and an oxazole ring . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.25 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available data.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Ionic Liquids and Solvents The compound has been utilized in the synthesis of fluorous ionic liquids, showcasing its role in creating novel classes of solvents. These ionic liquids exhibit high fluorophilicity, indicating their potential applications in various chemical processes requiring unique solvent properties (Honda et al., 2017).

Chemical Properties and Interactions

Hydrogen-bond Basicity Research has been conducted to understand the hydrogen-bond basicity of secondary amines, including the molecule . The study provides insights into the interaction of the compound with hydrogen bond donors, offering valuable information for its application in chemical synthesis and reaction mechanisms (Graton et al., 2001).

Reaction Mechanisms

Enantioselective Hydroamination The compound has been used in studies exploring the mechanisms of enantioselective hydroamination. These findings contribute to the understanding of stereoinduction and bond formation in chemical reactions, which is crucial for developing new synthetic methodologies (Manna et al., 2011).

Fluorescent Labeling The molecule has found applications in the synthesis of fluorescent xanthenic derivatives for labeling amine residues. This application is particularly relevant in the field of biochemistry for studying and visualizing biological molecules (Crovetto et al., 2008).

Biological and Medicinal Applications

Antimicrobial Activities Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Monoamine Oxidase Inactivation The compound has been a part of studies investigating the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. This research is significant for understanding and potentially treating neurological disorders (Ding & Silverman, 1993).

Catalysis and Synthesis

Cyclic Amine Functionalization The molecule has been used in exploring redox-annulations with α,β-unsaturated carbonyl compounds, which is vital for understanding catalytic processes and developing new synthetic routes (Kang et al., 2015).

Eigenschaften

IUPAC Name |

1-[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FN3O/c1-8-3-11(16-14-8)7-15-6-9(12)4-10(15)5-13-2/h3,9-10,13H,4-7H2,1-2H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYNNKAGWPTBU-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CC(CC2CNC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)CN2C[C@H](C[C@H]2CNC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

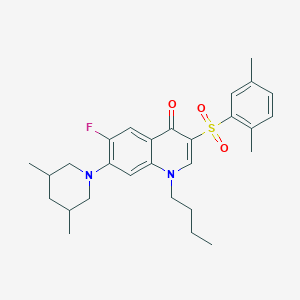

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

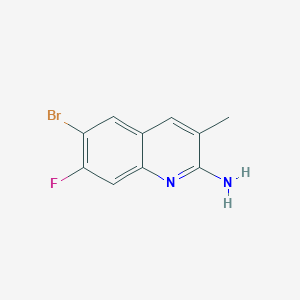

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)

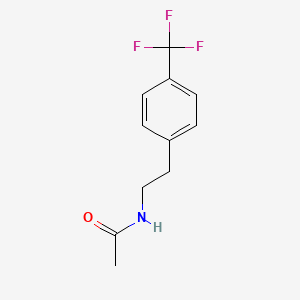

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)

![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)